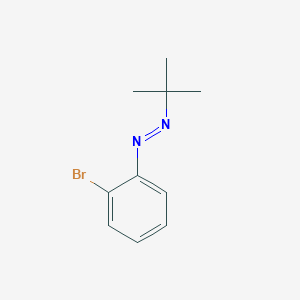![molecular formula C15H9Cl2FN2O2 B14209241 3,5-dichloro-4-[4-(2-fluoro-4-hydroxyphenyl)-1H-imidazol-5-yl]phenol CAS No. 827299-55-8](/img/structure/B14209241.png)
3,5-dichloro-4-[4-(2-fluoro-4-hydroxyphenyl)-1H-imidazol-5-yl]phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-dichloro-4-[4-(2-fluoro-4-hydroxyphenyl)-1H-imidazol-5-yl]phenol is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes both halogenated phenol and imidazole moieties, making it a subject of interest for researchers in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dichloro-4-[4-(2-fluoro-4-hydroxyphenyl)-1H-imidazol-5-yl]phenol typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with a halogenated aromatic compound in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes using continuous flow reactors to enhance reaction efficiency and yield . The process may also involve catalytic hydrogenation and Bamberger rearrangement to achieve the desired product with high purity.
化学反应分析
Types of Reactions
3,5-dichloro-4-[4-(2-fluoro-4-hydroxyphenyl)-1H-imidazol-5-yl]phenol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to remove oxygen-containing groups or reduce double bonds.
Substitution: Halogen atoms can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or alkanes.
科学研究应用
3,5-dichloro-4-[4-(2-fluoro-4-hydroxyphenyl)-1H-imidazol-5-yl]phenol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
作用机制
The mechanism of action of 3,5-dichloro-4-[4-(2-fluoro-4-hydroxyphenyl)-1H-imidazol-5-yl]phenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting cellular pathways. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .
相似化合物的比较
Similar Compounds
- 3,5-dichloro-4-(2,6-dichloro-4-hydroxyphenyl)phenol
- 3,5-dichloro-4-[1,2-diamino-2-(2-fluoro-4-hydroxyphenyl)ethyl]phenol
- 3’,4’-dichloro-5-fluorobiphenyl-2-amine
Uniqueness
3,5-dichloro-4-[4-(2-fluoro-4-hydroxyphenyl)-1H-imidazol-5-yl]phenol is unique due to its combination of halogenated phenol and imidazole structures. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
属性
CAS 编号 |
827299-55-8 |
|---|---|
分子式 |
C15H9Cl2FN2O2 |
分子量 |
339.1 g/mol |
IUPAC 名称 |
3,5-dichloro-4-[4-(2-fluoro-4-hydroxyphenyl)-1H-imidazol-5-yl]phenol |
InChI |
InChI=1S/C15H9Cl2FN2O2/c16-10-3-8(22)4-11(17)13(10)15-14(19-6-20-15)9-2-1-7(21)5-12(9)18/h1-6,21-22H,(H,19,20) |
InChI 键 |
BKFAJIHSEZANJZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1O)F)C2=C(NC=N2)C3=C(C=C(C=C3Cl)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


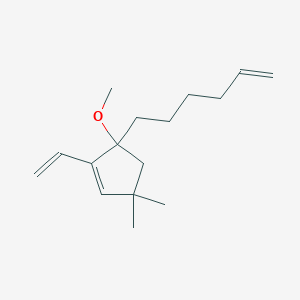
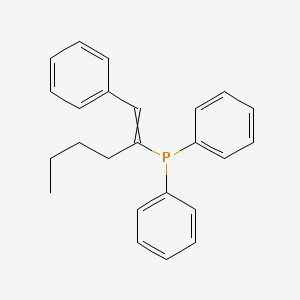
![Diselenide, bis[(2-fluorophenyl)methyl]](/img/structure/B14209163.png)
![1-Propanamine, 2,3-dibromo-N-[(2-chlorophenyl)methylene]-](/img/structure/B14209170.png)
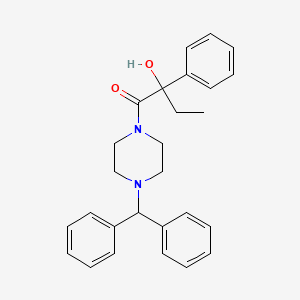
![4-[3-Hydroxy-2-methyl-1-(methylamino)pentan-3-yl]benzene-1,2-diol](/img/structure/B14209190.png)
![1H-Indazole, 4-[(4-chlorophenyl)thio]-6-nitro-1-phenyl-](/img/structure/B14209191.png)
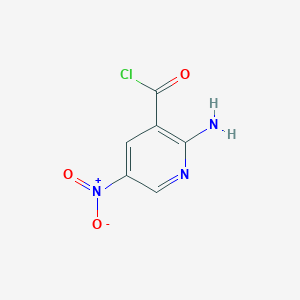
![2,4-Dinitro-N-[2-(pyrrolidin-1-yl)ethyl]aniline](/img/structure/B14209207.png)
![2-{6-[4-(Trifluoromethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile](/img/structure/B14209210.png)
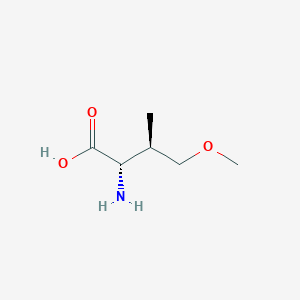

![3-Pyridinecarbonitrile, 6-[3-(2-fluorophenyl)-1-piperidinyl]-](/img/structure/B14209221.png)
